2-(3-甲基苯基)-1,3-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Benzothiazoles, including 2-(3-Methylphenyl)-1,3-benzothiazole, are synthesized through various methods, including the condensation of 2-aminothiophenol or 2-aminophenol with aldehydes in the presence of catalysts like ZnO nanoparticles which offer a green, efficient method for their formation (Banerjee et al., 2014). Another approach involves Cu(II)-catalyzed oxidative decarboxylative synthesis from phenylacetic acids, highlighting a method that uses O2 as the sole oxidant (Song et al., 2013).

Molecular Structure Analysis

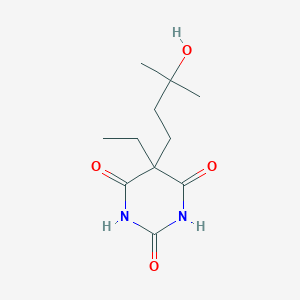

The molecular structure and vibrational properties of benzothiazoles, including similar compounds, can be explored through techniques such as Density Functional Theory (DFT), which helps in understanding bond lengths, angles, and other structural parameters critical for their properties (Yardily, 2016).

Chemical Reactions and Properties

Benzothiazoles undergo various chemical reactions, forming complexes with metals or undergoing oxidation and other transformations that impact their biological activity. For instance, the Cu(II)-catalyzed synthesis pathway shows the versatility and reactivity of benzothiazoles when interacting with other compounds under oxidative conditions (Song et al., 2013).

科学研究应用

抗肿瘤应用

抗肿瘤功效和作用机制:新型2-(4-氨基苯基)苯并噻唑类化合物,包括2-(3-甲基苯基)-1,3-苯并噻唑衍生物,在体外和体内均表现出高度选择性和强效的抗肿瘤特性。这些化合物通过细胞色素P450 1A1生物转化,生成活性代谢物。这些苯并噻唑的氨基酸前药已经开发出来以提高水溶性和生物利用度,在临床前评估中显示出显著的潜力(Bradshaw et al., 2002; Hutchinson et al., 2002)。

DNA损伤和细胞周期阻滞:2-(4-氨基-3-甲基苯基)-5-氟苯并噻唑(相关化合物)在敏感肿瘤细胞中诱导DNA损伤和细胞周期阻滞。其机制涉及芳香烃受体信号通路、细胞色素P450 1A1诱导和DNA加合物的形成,突显了这些分子过程在化合物的抗肿瘤活性中的关键作用(Trapani et al., 2003)。

抗微生物应用

- 合成和抗微生物活性:新型2-取代苯并噻唑衍生物,包括与2-(3-甲基苯基)-1,3-苯并噻唑结构相似的化合物,已经合成并显示出抗微生物活性。这些化合物对各种微生物菌株有效,表明它们作为抗微生物剂的潜力(Rajeeva et al., 2009)。

其他应用

环境检测和传感:苯并噻唑,包括2-(3-甲基苯基)-1,3-苯并噻唑,是一类在多个国家的环境样本和人类尿液中发现的化合物,表明普遍暴露和潜在的环境健康影响。研究重点在于了解它们的存在、生物转化和人类暴露水平(Asimakopoulos et al., 2013)。

催化:ZnO纳米颗粒已被用作在室温下合成2-芳基-1,3-苯并噻唑和1,3-苯并噁唑的催化剂,展示了2-(3-甲基苯基)-1,3-苯并噻唑衍生物在促进具有环境和工业相关性的化学反应中的实用性(Banerjee et al., 2014)。

安全和危害

This would involve discussing any known hazards associated with the compound, including toxicity, flammability, and environmental impact.

未来方向

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.

属性

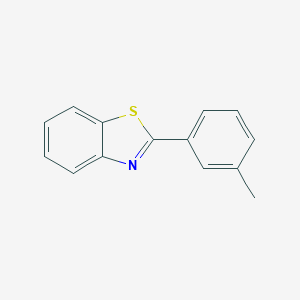

IUPAC Name |

2-(3-methylphenyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKWWUOUYBJTGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

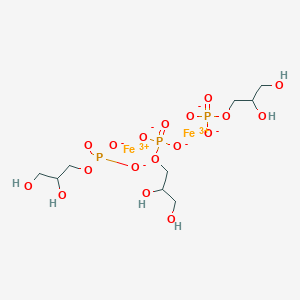

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylphenyl)-1,3-benzothiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrakis[p-(dimethylamino)phenyl]ethylene](/img/structure/B75393.png)